Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate
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Overview
Description
Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate is a complex organic compound with a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-3-carboxylic acid with ethyl isocyanate and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) for substitution reactions.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and carbamoyl groups are key structural features that contribute to its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(cyanomethyl)(methyl)carbamoyl]furan-3-carboxylate
- Ethyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate
- Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]thiophene-3-carboxylate
Uniqueness
Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate is unique due to its specific combination of functional groups and the furan ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-[cyanomethyl(ethyl)carbamoyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-3-13(5-4-12)10(14)9-6-8(7-17-9)11(15)16-2/h6-7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUILBKCVTXAAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC(=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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